molecular formula C17H20O2 B1345118 1-Phenyl-3-adamantanecarboxylic acid CAS No. 37589-22-3

1-Phenyl-3-adamantanecarboxylic acid

Cat. No. B1345118
CAS RN: 37589-22-3
M. Wt: 256.34 g/mol
InChI Key: APWLCUAAISKVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-adamantanecarboxylic acid is a derivative of adamantane, a unique cage-like, diamondoid hydrocarbon structure with high thermal stability and a well-defined three-dimensional shape. The addition of a phenyl group and a carboxylic acid moiety to the adamantane core significantly alters its chemical properties and potential applications, particularly in the field of molecular recognition and supramolecular chemistry.

Synthesis Analysis

The synthesis of adamantane derivatives, such as 1,3-adamantanedicarboxylic acid, can be achieved through various methods, including bromination, hydrolysis, and the Koch-Haaf reaction. The preparation of 1,3-adamantanedicarboxylic acid has been reported with an overall yield of 33.2%, using mild reaction conditions suitable for large-scale production . Additionally, substituted 3-carboxymethyl-1-adamantanecarboxylic acids have been synthesized from corresponding 1-adamantylacetic acids, indicating the versatility of adamantane chemistry .

Molecular Structure Analysis

Adamantane derivatives exhibit a range of molecular structures, often influenced by their functional groups. For instance, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates remarkable adaptability in its hydrogen-bonding subunits, which can generate one-dimensional motifs in complexation with various partners . Similarly, lanthanide adamantine-dicarboxylate coordination complexes exhibit polymeric chains and binuclear structures, showcasing the structural diversity of adamantane-based compounds .

Chemical Reactions Analysis

Adamantane derivatives participate in a variety of chemical reactions. For example, 3-(N-phthalimido)adamantane-1-carboxylic acid undergoes photoinduced decarboxylation, leading to the formation of N-(1-adamantyl)phthalimide. This reaction demonstrates the potential for C-C bond formation through radical addition to electron-deficient alkenes . The reactivity of adamantane derivatives can be further tailored by introducing different substituents, enabling the design of specific chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The presence of carboxylic acid groups, for example, can enhance solubility and introduce the potential for hydrogen bonding. The cobalt(II) and nickel(II) complexes of 1,3-adamantanedicarboxylic acid display 1D chains and 3D supramolecular structures due to hydrogen bonds and π-π stacking interactions, which could affect their magnetic properties and potential applications in materials science . The fluorescent measurements of certain lanthanide complexes also suggest unique optical properties .

Scientific Research Applications

Synthesis and Derivative Formation

1-Phenyl-3-adamantanecarboxylic acid, as a derivative of adamantane, plays a significant role in chemical synthesis, offering a rigid, bulky structure beneficial for a variety of applications. For instance, reactions of 1-adamantanecarbonyl chloride with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes lead to unknown 1-adamantanecarboxylic acid esters, amides, and thioesters, including those containing a peroxide group, showcasing its versatility in forming novel compounds (Dikusar et al., 2004).

Coordination Complexes and Supramolecular Architectures

The compound has been utilized in synthesizing novel lanthanide adamantane-dicarboxylate coordination complexes, demonstrating its utility in forming unique supramolecular architectures. These complexes are characterized by distinct structural features and properties, such as one-dimensional polymeric chains and binuclear structures, further illustrating the compound's application in creating intricate molecular arrangements (Li et al., 2009).

Host–Guest Complexes

1-Phenyl-3-adamantanecarboxylic acid is also pivotal in designing host–guest complexes through co-crystallization techniques. Such complexes have been prepared, exhibiting a unique four-membered cyclic host network into a two-dimensional arrangement, contributing significantly to the field of crystal engineering and molecular recognition (Manjare et al., 2014).

Photoresist Materials

In the development of photoresist materials, especially for 193 nm lithography, 1-Phenyl-3-adamantanecarboxylic acid derivatives have shown promise. The creation of ester acetal polymers without phenyl groups from 1,3-adamantanedicarboxylic acid and acrylpimaric acid has led to polymers with high thermal stability and desirable solubility characteristics, underlining the compound's importance in advanced photolithography applications (Wang et al., 2007).

Safety And Hazards

According to the safety data sheet provided by Fisher Scientific, “1-Adamantanecarboxylic acid” (a related compound) is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Adamantane and its derivatives have been introduced into many drugs for current clinical research . There have been many relevant research reported for developing medicinal chemistry by employing the adamantyl group . Therefore, “1-Phenyl-3-adamantanecarboxylic acid”, being an adamantane derivative, may also have potential applications in medicinal chemistry.

properties

IUPAC Name

3-phenyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c18-15(19)17-9-12-6-13(10-17)8-16(7-12,11-17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWLCUAAISKVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958642
Record name 3-Phenyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-adamantanecarboxylic acid

CAS RN

37589-22-3
Record name 3-Adamantanecarboxylic acid, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-1-ADAMANTANECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.